molecular formula C9H9F2NO2 B1361449 2,5-Difluoro-D-phenylalanine CAS No. 266360-61-6

2,5-Difluoro-D-phenylalanine

Cat. No. B1361449
M. Wt: 201.17 g/mol
InChI Key: YHYQITHAFYELNW-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of ®-2,5-difluorophenylalanine derivative was carried out by coupling the commercially available aldehyde and N-Boc phosphonate glycinate to generate the enamino ester intermediate . The asymmetric hydrogenation of this enamine afforded the N-Boc-protected ®-2,5-difluorophenylalanine ester with >99% ee .


Molecular Structure Analysis

The molecular formula of 2,5-Difluoro-D-phenylalanine is C9H9F2NO2 . The InChI key is YHYQITHAFYELNW-UHFFFAOYSA-N . The canonical SMILES is C1=CC(=C(C=C1F)CC(C(=O)O)N)F .


Chemical Reactions Analysis

Fluorinated phenylalanines have had considerable industrial and pharmaceutical applications and they have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .


Physical And Chemical Properties Analysis

The molecular weight of 2,5-Difluoro-D-phenylalanine is 201.17 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are 201.06013485 g/mol .

Scientific Research Applications

Protein Interaction Enhancement

2,5-Difluoro-D-phenylalanine has been explored in enhancing protein interactions. For instance, para-pentafluorosulfanyl phenylalanine (SF5Phe) exhibits strong polarity and high hydrophobicity, leading to specific and robust interactions in proteins. This characteristic was demonstrated through the mutation of a phenylalanine residue to a SF5Phe residue, which increased the binding affinity of a consensus pentapeptide motif towards the β subunit of Escherichia coli DNA polymerase III holoenzyme. Other applications include adhering β-cyclodextrin to the surface of ubiquitin and selective detection of nuclear Overhauser effects in proteins (Qianzhu et al., 2020).

Biosynthesis and Metabolic Pathways

In the realm of biosynthesis and metabolism, L-Phenylalanine (L-Phe) plays a crucial role, particularly in E. coli. Research focusing on the quantitative investigation of phenylalanine biosynthesis has revealed significant insights. Enhancing specific enzymes in the shikimate pathway, such as shikimate kinase (AroL) and EPSP synthase (AroA), resulted in a notable increase in the yield of phenylalanine. This finding has practical implications for detecting bottlenecks in metabolic pathways and improving the yield of desired products (Ding et al., 2016).

Amino Acid-Nucleotide Interactions

The interaction of L-Phenylalanine with nucleotides has been investigated using deuterium NMR. This study offered insights into the binding dynamics of L-Phenylalanine with nucleic acids, revealing specific binding constants with nucleotides like 5′-AMP and polyadenylic acid. These findings open up new avenues for understanding nucleic acid-protein interactions (Khaled et al., 1982).

Phenylalanine in Plant Metabolism

Phenylalanine also plays a central role in the metabolism of conifer trees, acting as a precursor for various plant compounds crucial for reproduction, growth, and defense against stresses. The study of phenylalanine metabolism in trees is particularly relevant given its role in the biosynthesis of lignin, a major component of wood. This research provides insights into the biosynthesis and metabolic utilization of phenylalanine in conifers, highlighting two alternative biosynthetic pathways (Pascual et al., 2016).

Future Directions

Recent advances in the chemistry of peptides containing fluorinated phenylalanines represent a hot topic in drug research over the last few decades . Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines . This suggests a promising future direction for the application of 2,5-Difluoro-D-phenylalanine in pharmaceuticals and industrial applications.

properties

IUPAC Name

(2R)-2-amino-3-(2,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYQITHAFYELNW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)C[C@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351992
Record name 2,5-Difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-D-phenylalanine

CAS RN

266360-61-6
Record name 2,5-Difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 266360-61-6
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